molecular formula C19H22FN5OS B262685 ({2-[(2-FLUOROPHENYL)METHOXY]PHENYL}METHYL)({3-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL})AMINE

({2-[(2-FLUOROPHENYL)METHOXY]PHENYL}METHYL)({3-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL})AMINE

Cat. No.: B262685
M. Wt: 387.5 g/mol
InChI Key: QPGOBLUKOSGNHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

({2-[(2-FLUOROPHENYL)METHOXY]PHENYL}METHYL)({3-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL})AMINE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a fluorobenzyl group, a benzyl group, and a tetrazole ring, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ({2-[(2-FLUOROPHENYL)METHOXY]PHENYL}METHYL)({3-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL})AMINE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 2-fluorobenzyl alcohol with benzyl chloride in the presence of a base to form the benzyl ether intermediate. This intermediate is then reacted with 1-methyl-1H-tetrazole-5-thiol under specific conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

({2-[(2-FLUOROPHENYL)METHOXY]PHENYL}METHYL)({3-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL})AMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyl and fluorobenzyl positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

({2-[(2-FLUOROPHENYL)METHOXY]PHENYL}METHYL)({3-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL})AMINE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ({2-[(2-FLUOROPHENYL)METHOXY]PHENYL}METHYL)({3-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL})AMINE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of the fluorobenzyl and tetrazole groups can enhance its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-{3-[(2-fluorobenzyl)oxy]benzyl}-N-{2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethyl}amine
  • N-{2-[(2-fluorobenzyl)oxy]benzyl}-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethanamine

Uniqueness

({2-[(2-FLUOROPHENYL)METHOXY]PHENYL}METHYL)({3-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL})AMINE stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. The presence of the fluorobenzyl group enhances its stability and reactivity, while the tetrazole ring contributes to its potential biological activity.

Properties

Molecular Formula

C19H22FN5OS

Molecular Weight

387.5 g/mol

IUPAC Name

N-[[2-[(2-fluorophenyl)methoxy]phenyl]methyl]-3-(1-methyltetrazol-5-yl)sulfanylpropan-1-amine

InChI

InChI=1S/C19H22FN5OS/c1-25-19(22-23-24-25)27-12-6-11-21-13-15-7-3-5-10-18(15)26-14-16-8-2-4-9-17(16)20/h2-5,7-10,21H,6,11-14H2,1H3

InChI Key

QPGOBLUKOSGNHM-UHFFFAOYSA-N

SMILES

CN1C(=NN=N1)SCCCNCC2=CC=CC=C2OCC3=CC=CC=C3F

Canonical SMILES

CN1C(=NN=N1)SCCCNCC2=CC=CC=C2OCC3=CC=CC=C3F

Origin of Product

United States

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